

Quisinostat (JNJ-26481585) discovery and history

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Quisinostat

Cat. No.: B1680408

[Get Quote](#)

An In-depth Technical Guide to the Discovery and History of **Quisinostat** (JNJ-26481585)

Executive Summary

Quisinostat, also known by its development code JNJ-26481585, is an orally bioavailable, second-generation hydroxamic acid-based histone deacetylase (HDAC) inhibitor.^[1] Developed by Janssen Pharmaceuticals, it emerged from a targeted search for potent, second-generation HDAC inhibitors with a more favorable pharmacodynamic profile than existing agents.^{[2][3]}

Quisinostat is characterized by its high potency against Class I and II HDACs, demonstrating broad-spectrum antineoplastic activity in a range of preclinical models and progressing through various stages of clinical evaluation for both solid and hematologic malignancies.^{[2][4][5]} This document provides a comprehensive overview of its discovery, mechanism of action, preclinical and clinical development, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Discovery and Preclinical Development

The development of **Quisinostat** was driven by the need to overcome the limitations of first-generation HDAC inhibitors, which often exhibited transient induction of histone acetylation in tumor tissues, potentially limiting their efficacy in solid tumors.^[5] The primary goal was to identify a second-generation inhibitor capable of a prolonged pharmacodynamic response in vivo.^[3]

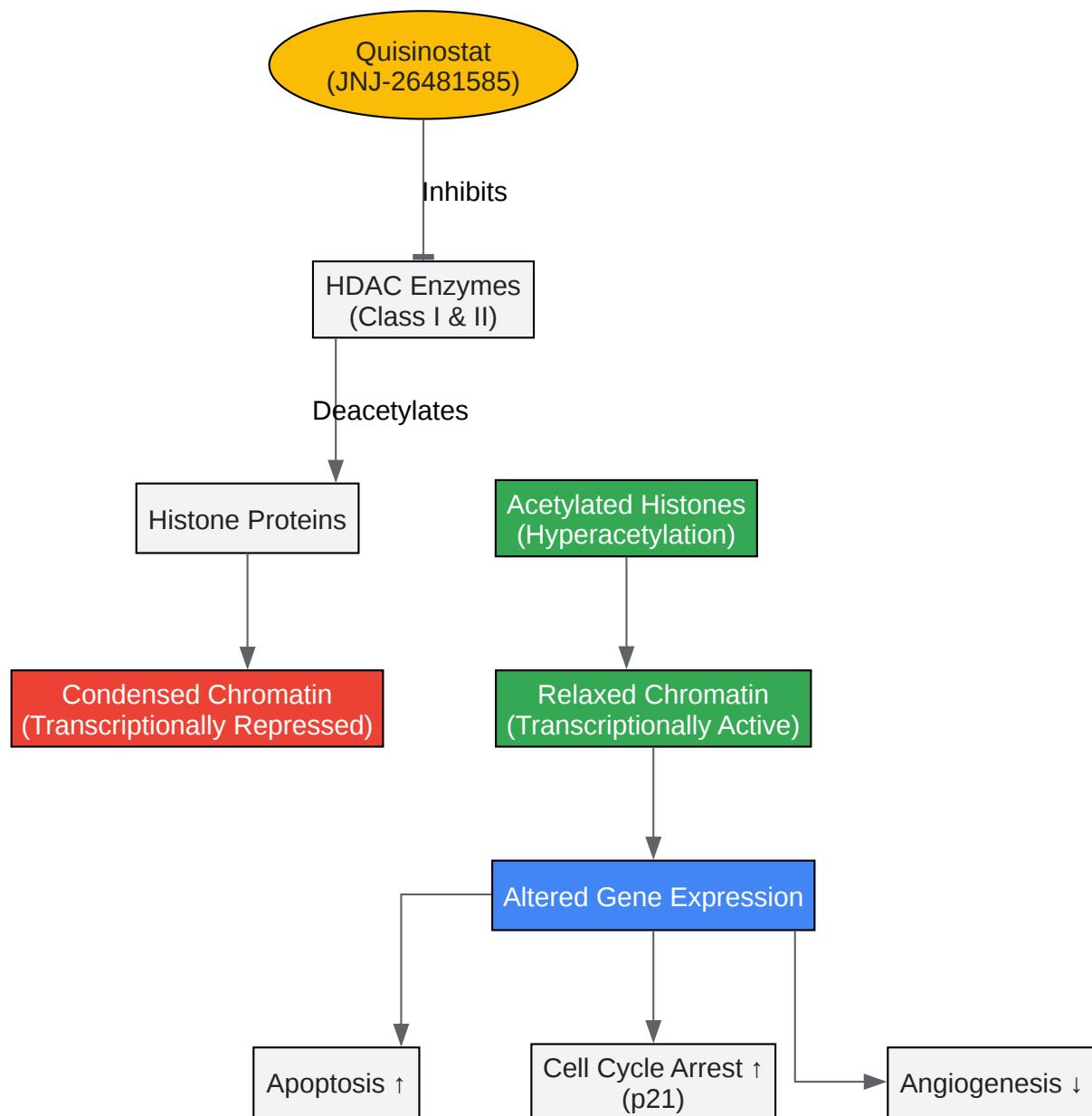
Lead Identification and Optimization

Janssen Pharmaceuticals undertook a rigorous screening process involving 140 potent pyrimidyl-hydroxamic acid analogues.^[5] A key innovation in this process was the development of a specialized preclinical in vivo tumor model. This model utilized tumor cells engineered to express a fluorescent protein dependent on HDAC1 inhibition, which allowed for non-invasive, real-time monitoring of the pharmacodynamic response to the inhibitors.^{[3][5]} Through this advanced screening paradigm, JNJ-26481585 was identified as the lead candidate due to its ability to induce continuous histone H3 acetylation following once-daily oral administration.^[3]

Preclinical Efficacy

Quisinostat demonstrated potent, single-agent antitumor activity across a wide array of preclinical models:

- In Vitro Cytotoxicity: It exhibited potent cytotoxic activity against a broad panel of cancer cell lines, including those from lung, colon, breast, prostate, and ovarian cancers, with IC₅₀ values in the low nanomolar range.^{[4][6]}
- Xenograft Models: In in vivo studies, **Quisinostat** showed superior efficacy compared to standard-of-care agents. It achieved complete tumor growth inhibition in Ras mutant HCT116 colon carcinoma xenografts and fully inhibited the growth of C170HM2 colorectal liver metastases.^{[3][5]}
- EMT Reversal: Preclinical studies revealed that **Quisinostat** amplifies the expression of E-cadherin, which is often silenced by HDACs in cancer cells. This leads to a reversal of the epithelial-to-mesenchymal transition (EMT), a key process in tumor invasion and metastasis.^[2]
- Pediatric Cancers: Testing by the Pediatric Preclinical Testing Program showed broad in vitro activity, with a median relative IC₅₀ of 2.2 nM, and significant tumor growth delay in the majority of solid tumor and acute lymphoblastic leukemia (ALL) xenografts studied.^[6]


Mechanism of Action

Quisinostat functions as a pan-HDAC inhibitor, targeting both Class I and II HDAC enzymes.^[4] Its primary mechanism involves binding to the zinc-containing active site of HDACs via its hydroxamic acid moiety, thereby inhibiting their enzymatic activity.

This inhibition leads to the accumulation of acetyl groups on the lysine residues of histones and other non-histone proteins. The resulting hyperacetylation of histones neutralizes their positive charge, leading to a more relaxed chromatin structure. This chromatin remodeling alters gene expression, causing:

- Induction of Apoptosis: Upregulation of pro-apoptotic genes and downregulation of anti-apoptotic proteins like Bcl-2.[\[1\]](#)
- Cell Cycle Arrest: Increased expression of cell cycle inhibitors such as p21.[\[7\]](#)
- Inhibition of Angiogenesis: Significant decrease in tumor-associated angiogenesis.[\[4\]](#)
- DNA Damage and Oxidative Stress: Increased levels of DNA damage and oxidative stress within glioblastoma cells.[\[8\]](#)

Compared to first-generation inhibitors like vorinostat, **Quisinostat** is approximately 500-fold more potent at inhibiting HDAC1 and may induce superior upregulation of HSP70.[\[1\]](#)[\[9\]](#)

[Click to download full resolution via product page](#)

Caption: Mechanism of Action of **Quisinostat** as an HDAC Inhibitor.

Quantitative Data

Table 1: In Vitro HDAC Inhibitory Activity of Quisinostat

This table summarizes the half-maximal inhibitory concentrations (IC50) of **Quisinostat** against a panel of recombinant human HDAC enzymes.

HDAC Isoform	Class	IC50 (nmol/L)
HDAC1	I	0.11 - 0.16
HDAC2	I	0.33
HDAC4	IIa	0.64
HDAC6	IIb	32.1
HDAC7	IIa	119
HDAC9	IIa	119
HDAC10	IIb	0.46
HDAC11	IV	0.37

Data sourced from multiple preclinical studies.[\[3\]](#)[\[10\]](#)

Table 2: In Vitro Cytotoxicity in Pediatric Cancer Cell Lines

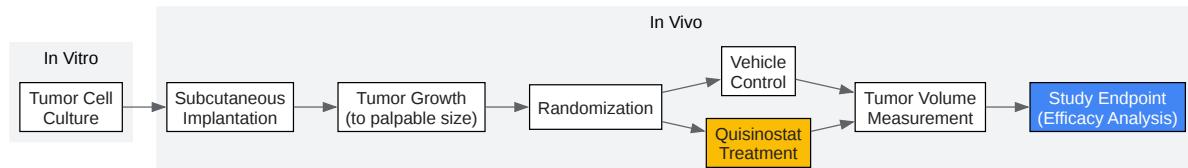
The Pediatric Preclinical Testing Program (PPTP) evaluated **Quisinostat** against its panel of cell lines.

Parameter	Value
Concentration Range Tested	1.0 nM - 10 μ M
Median Relative IC50	2.2 nM
IC50 Range	<1 - 19 nM
Data from the PPTP study.	[6]

Experimental Protocols

In Vitro HDAC Enzyme Inhibition Assay

- Enzymes: Full-length recombinant human HDAC proteins expressed in baculovirus-infected Sf9 cells.
- Procedure: The assay is typically performed by a commercial vendor (e.g., Reaction Biology Corporation). The inhibitory activity of **Quisinostat** is measured by quantifying the deacetylation of a fluorogenic peptide substrate by the specific HDAC isozyme in the presence of varying concentrations of the compound. The fluorescence generated is proportional to the enzyme activity.
- Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[\[7\]](#)


Cell Proliferation / Cytotoxicity Assay (MTT Assay)

- Cell Seeding: Human tumor cell lines are seeded in 96-well plates and allowed to adhere for 24 hours.
- Treatment: Cells are incubated with **Quisinostat** at various concentrations (e.g., 3 to 300 nmol/L) for a specified period (e.g., 4 days).[\[7\]](#)
- Procedure: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase convert the MTT tetrazolium salt into a purple formazan product.

- Quantification: The formazan crystals are dissolved with a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

In Vivo Xenograft Tumor Model

- Animal Model: Immunodeficient mice (e.g., male athymic nu/nu CD-1) are used.
- Tumor Implantation: Human tumor cells (e.g., 10^7 A2780 ovarian cells) are injected subcutaneously into the inguinal region of the mice.^[7]
- Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. **Quisinostat** is administered orally (p.o.) or intraperitoneally (i.p.) at a specified dose and schedule (e.g., 5 mg/kg, daily for 21 days).^{[6][7]}
- Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight and animal health are monitored as indicators of toxicity. Efficacy is determined by comparing tumor growth in the treated group versus the control group (e.g., Tumor Growth Inhibition, TGI).

[Click to download full resolution via product page](#)

Caption: Standard Experimental Workflow for a Preclinical Xenograft Study.

Pharmacodynamic (PD) Biomarker Analysis

- Sample Collection: Blood samples for peripheral blood mononuclear cells (PBMCs), as well as hair follicle, skin, or tumor biopsies, are collected at various time points (e.g., pre-dose,

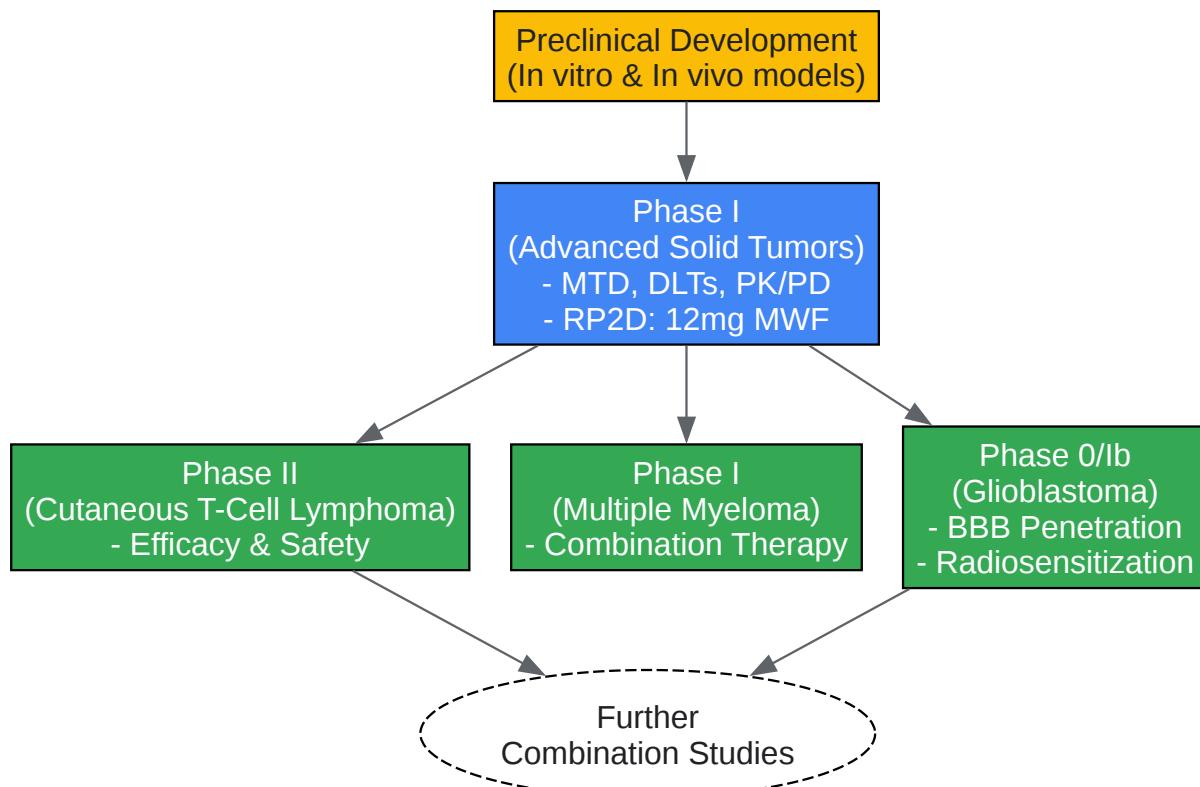
and 2, 4, 8 hours post-dose).[4]

- Analyte: Acetylated Histone H3 (AcH3) is a common PD biomarker for HDAC inhibitor activity.
- Methodology (ELISA): AcH3 levels in PBMCs or tissue lysates can be quantified using an enzyme-linked immunosorbent assay (ELISA). For example, the Meso Scale Discovery (MSD) platform uses a sandwich immunoassay with a capture antibody (e.g., pan-histone) and a detection antibody (e.g., anti-AcH3).[4]
- Methodology (Immunoblotting): Protein lysates from tumor samples are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against AcH3, acetylated H4, and loading controls (e.g., GAPDH, actin).[9]

Clinical Development

Quisinostat has been evaluated in multiple clinical trials for both solid and hematologic cancers.

Phase I "First-in-Human" Trial


A Phase I dose-escalation study was conducted between 2007 and 2011 in 92 patients with advanced solid tumors or lymphoma.[4]

- Objectives: To determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and the pharmacokinetic (PK) and pharmacodynamic (PD) profiles.
- Dosing Schedules: The study explored both continuous daily dosing (2–12 mg) and three intermittent schedules (6–19 mg), including four days on/three days off; Monday, Wednesday, Friday (MWF); and Monday/Thursday.
- Key Findings:
 - DLTs: The primary DLTs were cardiovascular, including non-sustained ventricular tachycardia and ST/T-wave abnormalities. Non-cardiac DLTs included fatigue and abnormal liver function tests.[4]
 - Tolerability: Intermittent schedules were better tolerated than continuous daily dosing.

- Pharmacokinetics: The maximum plasma concentration (Cmax) and area under the curve (AUC) increased proportionally with the dose.
- Pharmacodynamics: Target engagement was confirmed by increased AcH3 in hair follicles, skin, tumor biopsies, and PBMCs, along with decreased Ki67 (a proliferation marker) in skin and tumor biopsies.[4]
- Efficacy: A partial response lasting five months was observed in one patient with melanoma, and stable disease was seen in eight patients for 4–10.5 months.[4]
- Recommended Phase II Dose (RP2D): Based on tolerability, PK, and PD data, the RP2D was established as 12 mg on the MWF schedule.[4]

Phase II Trials and Other Studies

- Cutaneous T-Cell Lymphoma (CTCL): A Phase II multicenter trial evaluated **Quisinostat** (12 mg, MWF) in patients with relapsed/refractory mycosis fungoides/Sézary syndrome. The study demonstrated clinical activity, with a confirmed cutaneous response rate of 24% and an acceptable safety profile.[11]
- Multiple Myeloma: A Phase I trial investigated **Quisinostat** in combination with bortezomib and dexamethasone.[2]
- Glioblastoma (GBM): **Quisinostat** was identified as a brain-penetrant molecule capable of radiosensitizing GBM cells.[8] This led to a Phase 0/1b clinical trial to confirm its ability to cross the blood-brain barrier and evaluate its safety and efficacy in combination with radiotherapy for patients with glioblastoma.[12]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Facebook [cancer.gov]
- 2. Quisinostat - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]

- 5. JNJ-26481585, a novel "second-generation" oral histone deacetylase inhibitor, shows broad-spectrum preclinical antitumoral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scholars@Duke publication: Initial testing (stage 1) of the histone deacetylase inhibitor, quisinostat (JNJ-26481585), by the Pediatric Preclinical Testing Program. [scholars.duke.edu]
- 7. researchgate.net [researchgate.net]
- 8. Quisinostat is a brain-penetrant radiosensitizer in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Initial Testing (Stage 1) of the histone deacetylase inhibitor, quisinostat (JNJ-26481585), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Phase II multicentre trial of oral quisinostat, a histone deacetylase inhibitor, in patients with previously treated stage IB-IVA mycosis fungoides/Sézary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. QUISINOSTAT FOR GLIOBLASTOMA | Ivy Brain Tumor Center [ivybraintumorcenter.org]
- To cite this document: BenchChem. [Quisinostat (JNJ-26481585) discovery and history]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680408#quisinostat-jnj-26481585-discovery-and-history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com